molecular formula C12H18ClN3O B2531513 4-(Morpholin-4-ylmethyl)benzene-1-carboximidamide hydrochloride CAS No. 1221725-42-3

4-(Morpholin-4-ylmethyl)benzene-1-carboximidamide hydrochloride

Cat. No.: B2531513
CAS No.: 1221725-42-3
M. Wt: 255.75
InChI Key: XZWUTHGCMHICAK-UHFFFAOYSA-N
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Description

4-(Morpholin-4-ylmethyl)benzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C12H18ClN3O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring attached to a benzene ring through a carboximidamide group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Morpholin-4-ylmethyl)benzene-1-carboximidamide hydrochloride typically involves the reaction of 4-(chloromethyl)benzene-1-carboximidamide with morpholine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid); reactions are performed under controlled temperature and pressure.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(Morpholin-4-ylmethyl)benzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-ylmethyl)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

  • 4-(Morpholin-4-ylmethyl)benzene-1-carboxamide
  • 4-(Morpholin-4-ylmethyl)benzene-1-carboxylic acid
  • 4-(Morpholin-4-ylmethyl)benzene-1-carboxaldehyde

Comparison: Compared to its analogs, 4-(Morpholin-4-ylmethyl)benzene-1-carboximidamide hydrochloride exhibits unique properties due to the presence of the carboximidamide group. This functional group enhances its reactivity and binding affinity, making it a valuable compound for various applications. Its hydrochloride salt form also improves its solubility and stability, further broadening its utility in research and industrial settings.

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)benzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c13-12(14)11-3-1-10(2-4-11)9-15-5-7-16-8-6-15;/h1-4H,5-9H2,(H3,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWUTHGCMHICAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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